molecular formula C10H15FOSi B6299775 (2-Fluoro-6-methoxyphenyl)trimethylsilane CAS No. 2183971-82-4

(2-Fluoro-6-methoxyphenyl)trimethylsilane

Cat. No.: B6299775
CAS No.: 2183971-82-4
M. Wt: 198.31 g/mol
InChI Key: GLWVOZKHDQSWTD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-6-methoxyphenyl)trimethylsilane typically involves the reaction of 2-fluoro-6-methoxyphenol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-6-methoxyphenyl)trimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted phenyl derivatives.

    Oxidation Reactions: Products include aldehydes and acids.

    Reduction Reactions: Products include hydrocarbons.

Scientific Research Applications

(2-Fluoro-6-methoxyphenyl)trimethylsilane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2-Fluoro-6-methoxyphenyl)trimethylsilane involves its ability to undergo various chemical reactions, which allows it to interact with different molecular targets. The trimethylsilyl group can be easily removed or replaced, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluoro-6-methoxyphenyl)dimethylsilane
  • (2-Fluoro-6-methoxyphenyl)ethylsilane
  • (2-Fluoro-6-methoxyphenyl)phenylsilane

Uniqueness

(2-Fluoro-6-methoxyphenyl)trimethylsilane is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of the trimethylsilyl group makes it particularly useful in organic synthesis as a protecting group or intermediate .

Properties

IUPAC Name

(2-fluoro-6-methoxyphenyl)-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FOSi/c1-12-9-7-5-6-8(11)10(9)13(2,3)4/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWVOZKHDQSWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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